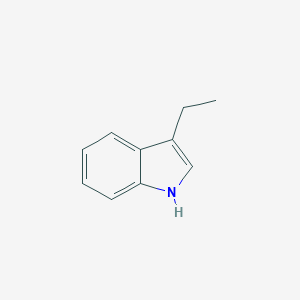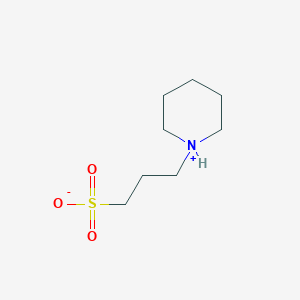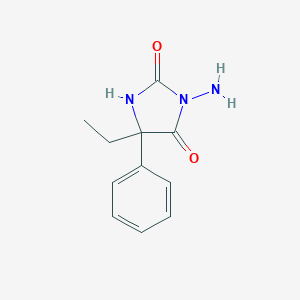
2-Phenylbutyric acid anhydride
Übersicht
Beschreibung
2-Phenylbutyric acid anhydride is an organic compound with the molecular formula C20H22O3 . It exists as a white crystalline solid that exhibits insolubility in water but solubility in organic solvents .
Molecular Structure Analysis
The molecular structure of 2-Phenylbutyric acid anhydride contains a total of 46 bonds. There are 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis
2-Phenylbutyric acid anhydride finds application as a reagent in organic synthesis and a catalyst in polymerization reactions. It is versatile in its usage as a component in the synthesis of diverse compounds, including heterocyclic compounds, polymers, and small molecules .Physical And Chemical Properties Analysis
2-Phenylbutyric acid anhydride has a molecular weight of 310.39 . It has a refractive index of 1.531 and a density of 1.072 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Reagent in Organic Synthesis
2-PBAA is used as a reagent in organic synthesis . It is involved in the formation of new covalent bonds with electrophiles .
Catalyst in Polymerization Reactions
2-PBAA acts as a catalyst in polymerization reactions . It aids in the formation of polymers, which are large molecules made up of repeating subunits .
Synthesis of Heterocyclic Compounds
2-PBAA is used in the synthesis of heterocyclic compounds . These are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Synthesis of Small Molecules
2-PBAA is also used in the synthesis of small molecules . These are low molecular weight organic compounds that are often used in the development of pharmaceuticals .
Development of Bioactive Compounds
2-PBAA has played a role in the development of bioactive compounds, such as anti-inflammatory agents and antifungal agents . These are substances that have a biological effect on living organisms .
Intermediate in Organic Synthesis
Functionally, 2-PBAA acts as an intermediate in organic synthesis . It is used in the production of other chemicals .
Nucleophile in Organic Reactions
2-PBAA also functions as a nucleophile, engaging in reactions with electrophiles to form new covalent bonds .
Anhydride Properties
2-PBAA exhibits anhydride properties, allowing for reactions with alcohols to yield esters . This makes it useful in a variety of chemical reactions .
Wirkmechanismus
Target of Action
2-Phenylbutyric acid anhydride is a derivative of 2-Phenylbutyric acid It is known that 2-phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Mode of Action
It is known that 2-phenylbutyric acid, from which it is derived, acts as a chemical chaperone . This suggests that 2-Phenylbutyric acid anhydride may interact with its targets to modulate their function, potentially influencing cellular processes such as inflammation.
Biochemical Pathways
Given its potential role as a chemical chaperone , it may be involved in protein folding and other related cellular processes.
Result of Action
It is known that 2-phenylbutyric acid, from which it is derived, has several cellular and biological effects, such as relieving inflammation . This suggests that 2-Phenylbutyric acid anhydride may have similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenylbutanoyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-17(15-11-7-5-8-12-15)19(21)23-20(22)18(4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVCQWBTTHDUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC(=O)C(CC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934362 | |
| Record name | 2-Phenylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutyric acid anhydride | |
CAS RN |
1519-21-7 | |
| Record name | Benzeneacetic acid, α-ethyl-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutyric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutyric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Phenylbutyric acid anhydride differentiate between enantiomers of chiral amines?
A1: 2-Phenylbutyric acid anhydride acts as an acylating agent, reacting with chiral amines to form diastereomeric esters. The key to enantiomer differentiation lies in the kinetic resolution process. This means the reaction proceeds at different rates for each enantiomer of the amine, resulting in an excess of one unreacted enantiomer.
Q2: How does the reaction medium affect the enantioselectivity of 2-Phenylbutyric acid anhydride towards α-substituted benzylamine?
A: The research in [] highlights a striking difference in enantioselectivity depending on the reaction medium:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




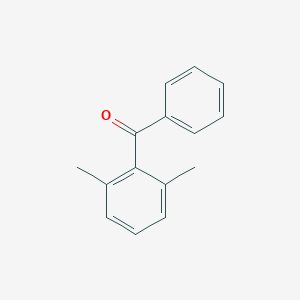


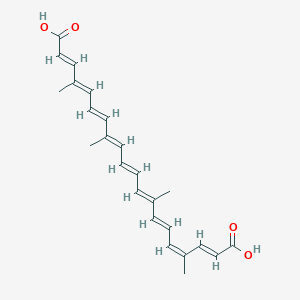
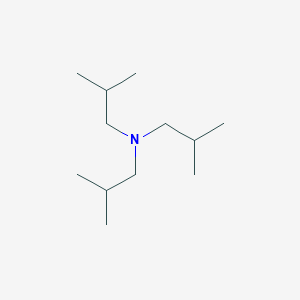
![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)

